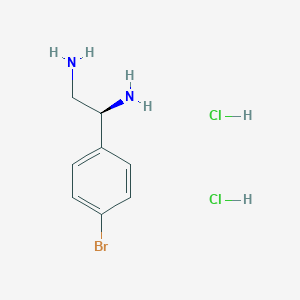

(1S)-1-(4-Bromophenyl)ethane-1,2-diamine2hcl

CAS No.:

Cat. No.: VC17463801

Molecular Formula: C8H13BrCl2N2

Molecular Weight: 288.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13BrCl2N2 |

|---|---|

| Molecular Weight | 288.01 g/mol |

| IUPAC Name | (1S)-1-(4-bromophenyl)ethane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C8H11BrN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m1../s1 |

| Standard InChI Key | LCLFRGLJUCXQPV-YCBDHFTFSA-N |

| Isomeric SMILES | C1=CC(=CC=C1[C@@H](CN)N)Br.Cl.Cl |

| Canonical SMILES | C1=CC(=CC=C1C(CN)N)Br.Cl.Cl |

Introduction

Chemical and Structural Properties

(1S)-1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride (C8H13BrCl2N2) is a dihydrochloride salt of a chiral diamine. The compound’s stereocenter at the C1 position confers enantiomeric purity, which is critical for its interactions in biological systems. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C8H13BrCl2N2 |

| Molecular Weight | 288.01 g/mol |

| IUPAC Name | (1S)-1-(4-bromophenyl)ethane-1,2-diamine; dihydrochloride |

| CAS Number | Not publicly disclosed |

| PubChem CID | 145708196 |

| Solubility | Highly soluble in water |

| Chirality | Single (S)-enantiomer |

The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The diamine moiety facilitates coordination with metal catalysts, making it valuable in asymmetric catalysis.

Synthesis and Preparation

The synthesis of (1S)-1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride involves a multi-step enantioselective route:

-

Chiral Precursor Formation: 4-Bromobenzaldehyde undergoes condensation with a chiral amine (e.g., (R)- or (S)-phenylethylamine) to form a Schiff base. This intermediate is reduced using sodium borohydride (NaBH4) or catalytic hydrogenation to yield the corresponding chiral diamine.

-

Resolution and Salt Formation: The freebase diamine is treated with hydrochloric acid to precipitate the dihydrochloride salt, enhancing stability and solubility.

Critical parameters include reaction temperature (−20°C to 25°C), solvent polarity (methanol or ethanol), and stoichiometric control to minimize racemization. Analytical techniques such as chiral HPLC and polarimetry confirm enantiomeric excess (>98% ee).

Pharmaceutical Applications

The compound’s chirality and structural modularity make it a promising candidate for drug discovery:

-

Chiral Auxiliary: Used to synthesize enantiopure β-amino alcohols, which are precursors to beta-blockers (e.g., propranolol analogs).

-

Anticancer Agents: The bromophenyl group may intercalate DNA or inhibit tyrosine kinases, though specific biological data remain exploratory.

-

Neurological Therapeutics: Structural analogs have shown affinity for serotonin and dopamine receptors, suggesting potential in treating CNS disorders.

Role in Organic Synthesis

(1S)-1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride serves as a versatile building block:

-

Cross-Coupling Reactions: The bromine atom participates in palladium-catalyzed couplings to form biaryl structures, integral to fluorescent dyes and ligands.

-

Ligand Design: The diamine group chelates metals like ruthenium and iridium, enabling asymmetric hydrogenation of ketones and imines.

-

Peptide Mimetics: Incorporated into pseudopeptides to enhance metabolic stability and bioavailability.

Comparison with Structural Isomers

The 2-bromo isomer, (1S)-1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride, differs in reactivity and applications:

| Property | 4-Bromo Isomer | 2-Bromo Isomer |

|---|---|---|

| Electronic Effects | Para bromine enhances resonance | Ortho bromine induces steric hindrance |

| Cross-Coupling Efficiency | High (90–95% yield) | Moderate (60–70% yield) |

| Biological Target Affinity | Prefers planar receptors | Binds to pocket-like enzymes |

The ortho isomer’s steric bulk limits its utility in catalysis but may improve selectivity in enzyme inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume